(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
CAS No.:
Cat. No.: VC16213388
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12F3NO |
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Molecular Weight | 219.20 g/mol |
IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
Standard InChI | InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
Standard InChI Key | ALSSGLWYMLSONR-VIFPVBQESA-N |
Isomeric SMILES | CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES | CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine (CAS: 1391484-89-1) has the molecular formula C₁₀H₁₂F₃NO and a molecular weight of 241.64 g/mol in its free base form . Its hydrochloride salt form (CAS: 1391484-89-1) increases stability and solubility, with a molecular weight of 255.66 g/mol . The compound’s structure includes:
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A trifluoromethoxy group (-OCF₃) at the para position of the phenyl ring, enhancing lipid membrane permeability.
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A propan-1-amine chain with an (S)-configuration at the chiral center, critical for enantioselective interactions.
The InChI key (DWKXJMLQLSYEPD-FVGYRXGTSA-N) and SMILES notation (CCC(C1=CC=C(OC(F)(F)F)C=C1)N) provide precise structural descriptors .
Synthesis and Optimization
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves multi-step processes common to chiral amines:
Key Synthetic Routes
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Enantioselective Amination:
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Salt Formation:
Challenges and Solutions
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Chiral Purity: Requires stringent control of reaction conditions to avoid racemization .
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Trifluoromethoxy Stability: The -OCF₃ group is prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis .
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, we compare it to related compounds:
Applications and Industrial Relevance
Pharmaceutical Intermediate
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Used in synthesizing GlyT1 inhibitors and other CNS-targeting agents .
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The (S)-enantiomer is often preferred for its higher receptor affinity .
Agrochemical Research
Future Directions
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